molecular formula C18H13N3O3 B2356648 (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one CAS No. 692287-51-7

(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one

Cat. No.: B2356648
CAS No.: 692287-51-7
M. Wt: 319.32
InChI Key: WEEHJCFXPYDQJO-LREOWRDNSA-N
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Description

(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one is a synthetic organic compound that features a combination of a benzodioxole ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Triazole Ring: The triazole ring is often introduced via a click chemistry reaction, which involves the reaction of azides with alkynes.

    Coupling of the Rings: The final step involves coupling the benzodioxole and triazole rings through a propenone linker, often using a base-catalyzed aldol condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole or triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an antifungal or antiviral agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one: Lacks the triazole ring, which may affect its bioactivity and chemical properties.

    (E)-3-(1,3-benzodioxol-5-yl)-1-[4-(methylthio)phenyl]prop-2-en-1-one: Contains a different substituent on the phenyl ring, which can alter its reactivity and applications.

Uniqueness

The presence of both the benzodioxole and triazole rings in (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one makes it unique compared to similar compounds. This combination of functional groups can enhance its bioactivity and provide a broader range of applications in various fields.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c22-16(7-1-13-2-8-17-18(9-13)24-12-23-17)14-3-5-15(6-4-14)21-11-19-10-20-21/h1-11H,12H2/b7-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEHJCFXPYDQJO-LREOWRDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)N4C=NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)N4C=NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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